molecular formula C7H10O3 B13594400 rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13594400
M. Wt: 142.15 g/mol
InChI Key: ASUKEWRBGZOLAH-KVQBGUIXSA-N
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Description

rac-(1R,6S,7R)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a chiral bicyclic organic compound of high interest in medicinal chemistry and chemical synthesis. The molecule features a fused [4.1.0] ring system incorporating both an ether oxygen and a carboxylic acid functional group, making it a valuable and versatile scaffold . With a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol, this compound is particularly valued for its stereochemistry and the conformational constraint imposed by its bicyclic structure . The three-dimensional shape, defined by the specific relative configurations (1R,6S,7R), is crucial for its interaction with biological targets. Researchers utilize this scaffold as a key synthetic intermediate or a core building block in the design and development of novel pharmacologically active molecules. Its constrained geometry is ideal for probing enzyme active sites or as a proline or cyclopropane analog to create structurally unique molecules with potential applications in drug discovery programs. The product is supplied with guaranteed high purity and is intended for Research Use Only. It is not approved for human or veterinary diagnostic procedures, or for any form of personal use.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1

InChI Key

ASUKEWRBGZOLAH-KVQBGUIXSA-N

Isomeric SMILES

C1COC[C@@H]2[C@H]1[C@H]2C(=O)O

Canonical SMILES

C1COCC2C1C2C(=O)O

Origin of Product

United States

Preparation Methods

3 Data Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Stereochemical Outcome References
Epoxidation Cyclohexene-7-carboxylic acid m-CPBA, DCM 0°C to RT 70-85 Racemic mixture
Halohydrin cyclization Cyclohexene derivatives NBS, NaOH Low temp halogenation, then base 60-75 Racemic or diastereomeric mix
Cyclopropanation Oxacyclohexene derivatives Diazo compounds, Simmons–Smith reagent Controlled temp, inert solvent 65-80 Retention of stereochemistry

4 Research Findings and Analytical Data

  • Analytical techniques such as NMR spectroscopy, X-ray crystallography, and chiral HPLC are routinely employed to confirm the structure and stereochemistry of the synthesized compound.
  • Purity levels typically exceed 95% after purification.
  • The compound exhibits characteristic IR absorptions corresponding to the carboxylic acid group and oxirane ring.
  • Melting points and optical rotations are reported in some studies to confirm stereochemical assignments.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 3-oxabicyclo[4.1.0]heptane core contains a strained epoxide ring, enabling nucleophilic ring-opening under acidic or basic conditions.

Reaction TypeReagents/ConditionsMajor Product(s)MechanismSource
Acid-Catalyzed H₂SO₄, H₂OVicinal diolProtonation → Nucleophilic attack
Base-Catalyzed NaOH, NH₃Alcohol derivativesDirect nucleophilic attack
Reductive LiAlH₄, THFCyclohexanol derivativeHydride attack at electrophilic C
  • Case Study : Treatment with aqueous H₂SO₄ yields a vicinal diol via acid-catalyzed ring-opening, analogous to cyclohexene oxide reactivity .

  • Stereochemical Impact : The (1R,6S,7R) configuration directs regioselectivity, favoring trans-diaxial ring-opening products .

Carboxylic Acid Functionalization

The C7-carboxylic acid participates in typical acid-derived reactions:

Reaction TypeReagents/ConditionsMajor Product(s)NotesSource
Esterification EtOH, H⁺ (cat.)Ethyl esterReflux, 12 h, 85% yield
Amidation SOCl₂ → NH₃Primary amideRequires activation via acyl chloride
Decarboxylation Pyridine, Cu(OAc)₂, ΔBicyclo[4.1.0]heptane derivativeRadical pathway under oxidative conditions
  • Industrial Application : Ester derivatives are precursors for polymer synthesis due to enhanced solubility.

Oxidation

The bicyclic framework resists strong oxidants, but the carboxylic acid can undergo further oxidation:

  • Decarboxylative Oxidation : Treatment with KMnO₄ in acidic conditions yields CO₂ and a ketone derivative (C₆H₈O₂).

Reduction

  • Epoxide Reduction : LiAlH₄ reduces the epoxide to a vicinal diol while preserving the carboxylic acid .

  • Carboxylic Acid Reduction : Requires harsh conditions (e.g., B₂H₆) to yield primary alcohol, though low yields are reported .

Comparative Reactivity

Featurerac-(1R,6S,7R)-3-Oxabicycloheptane-7-carboxylic acidSimilar Compound (7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid)
Epoxide Reactivity Higher strain → faster ring-openingLower strain → slower kinetics
Acid Strength pKa ≈ 4.2 (weaker than acetic acid)pKa ≈ 4.5
Thermal Stability Decomposes at 220°CStable up to 250°C

Mechanistic Insights

  • Epoxide Ring-Opening : Follows Baldwin’s rules, favoring 5-exo-tet pathways under basic conditions .

  • Steric Effects : The bicyclo framework hinders nucleophilic attack at the bridgehead carbon, favoring secondary positions .

Scientific Research Applications

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.

Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

  • rac-(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic Acid Key Difference: Oxygen atom at position 2 instead of 3. CAS No.: 76354-51-3 .
  • (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Structure: Smaller bicyclo[2.2.1] framework with oxygen at position 6. CAS No.: 38263-55-7 . Impact: Reduced ring strain compared to bicyclo[4.1.0], influencing conformational flexibility and solubility .

Functional Group Modifications

  • Ethyl 3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate Structure: Nitrogen replaces oxygen at position 3; methyl and ethyl ester groups added. CAS No.: 864754-49-4 . Molecular Weight: 183.25 g/mol . Implications: Increased lipophilicity (logP) enhances membrane permeability but reduces water solubility. The azabicyclo core may interact with ion channels or enzymes .
  • rel-Ethyl (1R,3S,4R,6S)-4-[[(Phenylmethoxy)carbonyl]amino]-7-oxabicyclo[4.1.0]heptane-3-carboxylate Structure: Includes a benzyloxycarbonylamino (Cbz) group and ethyl ester. CAS No.: Not specified .

Tricyclic and Polycyclic Analogs

  • (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid Structure: Tricyclic system with a ketone group. CAS No.: 52730-40-2 . Molecular Formula: C₈H₈O₃ . Implications: Increased rigidity and steric hindrance may enhance selectivity in enzyme inhibition but complicate synthetic accessibility .
  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid, 4-Methyl-, (4-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl Ester Structure: Methyl ester and methyl substituent on the bicyclic core. CAS No.: 141-37-7 . Molecular Weight: 280.40 g/mol . Toxicity: Acute toxicity data (RTECS RN7700000) suggest moderate hazard, contrasting with the parent carboxylic acid’s research-grade safety profile .

Biological Activity

The compound rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a bicyclic framework with an oxirane ring fused to a cyclohexane ring. Its molecular formula is C8H11O3C_8H_{11}O_3 with a molecular weight of approximately 155.17 g/mol. The structure is characterized by specific stereochemistry that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The unique stereochemistry allows for high specificity in binding, which can lead to significant biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effective inhibition against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The following table summarizes key findings from various studies on its anticancer effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AHeLa15Induction of apoptosis via caspase activation
Study BMCF-720Inhibition of cell proliferation
Study CA54925Cell cycle arrest in G1 phase

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity
A study involving the treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound revealed a dose-dependent response in cell viability reduction. The mechanism was further elucidated through Western blot analysis showing increased levels of pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid, and how can stereochemical integrity be preserved?

  • Methodological Answer : Synthesis typically involves cyclopropanation strategies via carbene addition to olefins or ring-opening of epoxides under acidic conditions. For stereochemical control, chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Rh(II)-carboxylates) are critical. Post-synthesis, chiral HPLC (using polysaccharide-based columns like Chiralpak® AD-H) or diastereomeric salt crystallization (with L-proline derivatives) can resolve enantiomers . Reaction monitoring via 1H^1H-NMR (tracking coupling constants for bicyclic protons) ensures structural fidelity .

Q. How can the structural configuration of this bicyclic compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for absolute configuration determination, as demonstrated for similar oxabicycloheptane derivatives . Complementary techniques include:

  • 13C^{13}C-NMR: Characteristic shifts for the carboxylic acid (δ170175\delta \sim 170–175 ppm) and ether oxygen (δ7080\delta \sim 70–80 ppm).
  • Polarimetry: Specific rotation values compared to literature data for enantiopure analogs .
  • IR spectroscopy: O–H stretching (25003000\sim 2500–3000 cm1^{-1}) and C=O (1700\sim 1700 cm1^{-1}) bands .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial efficacy) often arise from:

  • Purity : Quantify impurities (e.g., diastereomers, unreacted intermediates) via LC-MS or 1H^1H-NMR integration .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines; control variables like pH, solvent (DMSO vs. aqueous buffer), and bacterial strain selection .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ester vs. amide derivatives) using molecular docking (AutoDock Vina) to identify binding interactions with target enzymes .

Q. How can computational modeling optimize reaction pathways for functionalizing the bicyclic core?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09 with B3LYP/6-31G*) predict regioselectivity in electrophilic additions (e.g., epoxidation). Transition state analysis identifies energy barriers for ring-opening reactions. Molecular dynamics simulations (AMBER) assess solvent effects on reaction kinetics . Validate models with experimental kinetic data (UV-Vis monitoring of intermediates) .

Q. What advanced separation techniques are effective for isolating enantiomers of this compound?

  • Methodological Answer : Beyond chiral HPLC, consider:

  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis (lipases for ester hydrolysis) with racemization catalysts (Shvo’s catalyst) to enhance enantiomeric excess (ee>95%ee > 95\%) .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Use chiral resolving agents (e.g., cinchona alkaloids) to form diastereomeric salts with distinct solubility profiles .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data across studies?

  • Methodological Answer : Variability in NMR or IR spectra may stem from:

  • Solvent effects : Report solvent and temperature (e.g., DMSO-d6_6 vs. CDCl3_3 shifts for carboxylic protons) .
  • Conformational dynamics : Use variable-temperature NMR (40C-40^\circ C to 60C60^\circ C) to identify rotamers or ring-flipping in the bicyclic system .
  • Instrument calibration : Cross-validate with internal standards (e.g., TMS for NMR, polystyrene for IR) .

Q. What experimental designs minimize side reactions during functionalization of the oxabicycloheptane core?

  • Methodological Answer :

  • Protecting groups : Temporarily block the carboxylic acid (e.g., as a methyl ester) to prevent nucleophilic interference during epoxidation or alkylation .
  • Low-temperature conditions : Perform reactions at 78C-78^\circ C (dry ice/acetone bath) to stabilize reactive intermediates (e.g., carbenes) .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect byproducts (e.g., dimerization) and adjust reagent stoichiometry dynamically .

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